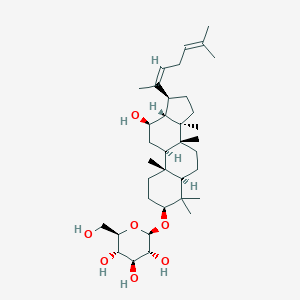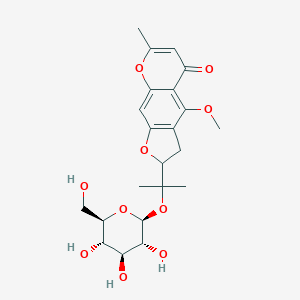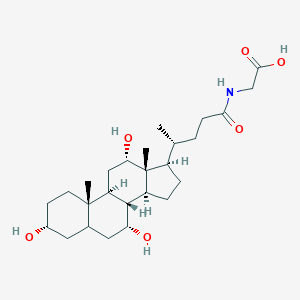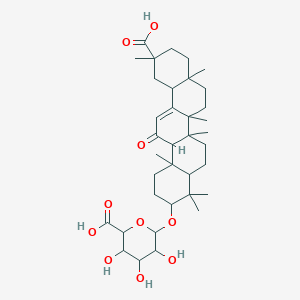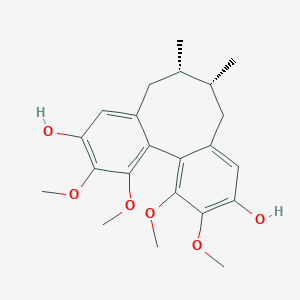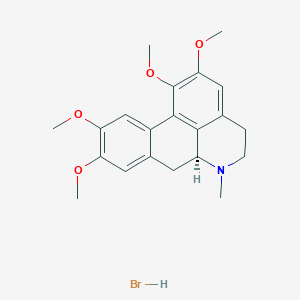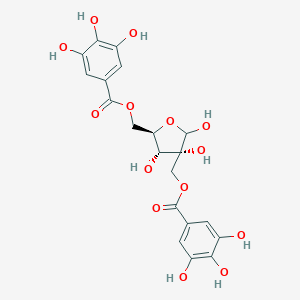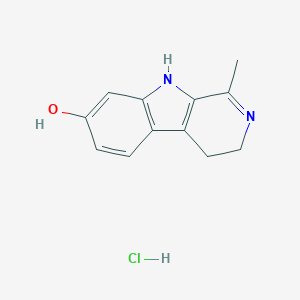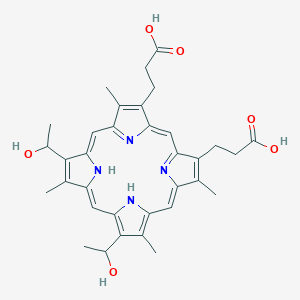
Hispidol
Übersicht
Beschreibung
Hispidol is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 6 and 4’ respectively . It is functionally related to an aurone and has a role as a plant metabolite .
Synthesis Analysis
A library of analogues of the natural product hispidol was prepared and evaluated for inhibition of monoamine oxidases (MAOs) isoforms . Several molecules emerged as selective potential MAO B inhibitors . The most promising compounds were further evaluated in vitro for their impact on microglia viability, induced production of proinflammatory mediators, and MAO-B inhibition mechanism .
Molecular Structure Analysis
Hispidol has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol . It is a solid substance that is soluble in DMSO .
Chemical Reactions Analysis
Hispidol has been found to greatly increase dopamine (DA) and serotonin levels dose-dependently in brain tissues . Decursin (15 mg/kg) dose-dependently increased DA level after TST .
Physical And Chemical Properties Analysis
Hispidol is a solid substance that is soluble in DMSO . It has a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol .
Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase Inhibition
Hispidol has been reported to have inhibitory activities against recombinant human monoamine oxidase-A (MAO-A) at sub-micromolar IC50 values, suggesting potential as a MAO-A inhibitor .
Antidepressant-Like Activities
Research indicates that Hispidol has antidepressant-like activities, comparable to fluoxetine in immobility tests, acting mainly through serotonergic and/or dopaminergic systems .
Neuroinflammation Pathway Inhibition
Hispidol analogs are being studied for their ability to inhibit neuroinflammation pathways, which are involved in various neurodegenerative diseases .
Metabolic Spillover in Plant Cell Cultures
Hispidol formation in plant cell cultures has been associated with metabolic spillover due to an imbalance in the phenylpropanoid pathway, highlighting the plasticity of plant secondary metabolism .
Wirkmechanismus
Target of Action
Hispidol is known to primarily target TNF-α , a cytokine involved in systemic inflammation . It inhibits TNF-α induced adhesion of monocytes to colon epithelial cells . This interaction plays a crucial role in the development of inflammatory bowel disease (IBD), making Hispidol a potential therapeutic for this condition .
Mode of Action
Hispidol exhibits a potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells . This inhibition corresponds to the additional inhibitory activity against AP-1 transcriptional activity, another transcription factor required for high-level TNF-α expression .
Biochemical Pathways
Hispidol is formed in cell cultures by metabolic spillover when the pool of its precursor, isoliquiritigenin, builds up as a result of an imbalance between the upstream and downstream segments of the phenylpropanoid pathway . This reflects the plasticity of plant secondary metabolism .
Result of Action
Hispidol has been found to have significant antidepressant-like activities . It was observed to be effective and comparable to fluoxetine in immobility tests . These results suggest that Hispidol acts mainly through serotonergic and/or dopaminergic systems . It also shows potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells, which is one of the hallmark events leading to IBD .
Action Environment
The action of Hispidol can be influenced by various environmental factors. For instance, the oral administration of Hispidol suppresses TNBS-induced rat colitis significantly and dose-dependently . .
Safety and Hazards
Zukünftige Richtungen
Hispidol has shown promise in the management of neurodegenerative diseases . A series of aminoalkyl derivatives of analogs of the natural product hispidol were designed, synthesized, and evaluated against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) . Promising MAO inhibitors were further checked for the inhibition of acetylcholinesterase and neuroinflammation .
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZLDSPIRVZOKZ-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (Z)-4',6-Dihydroxyaurone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hispidol | |
CAS RN |
5786-54-9 | |
| Record name | Hispidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hispidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hispidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HISPIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS1235I0WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-4',6-Dihydroxyaurone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 °C | |
| Record name | (Z)-4',6-Dihydroxyaurone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Hispidol and where is it found?
A1: Hispidol is a naturally occurring aurone, a class of flavonoids. It is primarily found in plants like Medicago truncatula (barrel medic) [] and Poncirus trifoliata (trifoliate orange) [].
Q2: How does Hispidol exert its biological effects?
A2: Hispidol exhibits its effects through various mechanisms:
- Antioxidant activity: Hispidol acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and elevating the activity of antioxidant enzymes []. This contributes to its lifespan-extending and stress-protective effects in Caenorhabditis elegans (roundworm).
- Dietary restriction mimetic: Hispidol influences dietary restriction pathways by modulating pharyngeal pumping rates in C. elegans [], potentially contributing to its longevity-promoting effects.
- Monoamine oxidase-B (MAO-B) inhibition: Hispidol and its analogs have demonstrated selective inhibition of MAO-B [, , ]. This enzyme plays a role in the breakdown of neurotransmitters, making Hispidol a potential therapeutic target for neurodegenerative diseases.
- Anti-inflammatory activity: Hispidol analogs have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) []. This suggests potential therapeutic applications in inflammatory conditions.
Q3: What is the role of DAF-16/FOXO in Hispidol's mechanism of action?
A3: Research suggests that Hispidol's longevity-promoting effects in C. elegans are dependent on the DAF-16/FOXO transcription factor []. Hispidol treatment enhanced the nuclear translocation of DAF-16, indicating its activation, which is crucial for its lifespan-extending effects.
Q4: What are the potential therapeutic applications of Hispidol?
A4: Based on current research, Hispidol shows promise in the following areas:
- Neurodegenerative diseases: Its MAO-B inhibitory activity and anti-inflammatory properties suggest potential in conditions like Parkinson's and Alzheimer's diseases [, ].
- Aging and age-related disorders: Hispidol's ability to extend lifespan and improve healthspan parameters in C. elegans, potentially through antioxidant and dietary restriction mechanisms, warrants further investigation [].
Q5: How does the structure of Hispidol relate to its activity?
A5: Structure-activity relationship (SAR) studies, particularly with Hispidol analogs modified at the ring-B position, reveal crucial insights []:
- MAO-B Selectivity: Specific substitutions on the ring-B contribute to enhanced selectivity for MAO-B inhibition, a desirable property for minimizing side effects [].
- Potency and Efficacy: Modifications to the Hispidol scaffold can significantly influence its potency against MAO-B and its ability to inhibit pro-inflammatory mediators [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



